2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid
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Overview
Description
2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as one-carbon source reagents . The reaction conditions often involve heating under reflux in the presence of a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as described for laboratory-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory activity.
Thieno[2′,3′5′4,5]pyrimido[1,2-b][1,2,4]triazines: Exhibits better anti-inflammatory activity compared to other derivatives.
Uniqueness
2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid stands out due to its unique combination of a thieno[2,3-d]pyrimidine core with a phenyl-propionic acid moiety. This structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-13-10-14-16(19-11(2)20-17(14)24-13)21-15(18(22)23)9-12-7-5-4-6-8-12/h4-8,10,15H,3,9H2,1-2H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRLJDNQIOOMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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